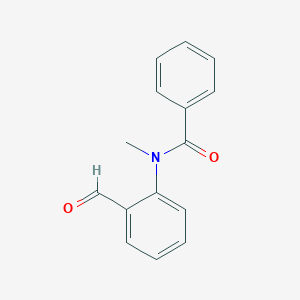

N-(2-Formylphenyl)-N-methylbenzamide

Description

N-(2-Formylphenyl)-N-methylbenzamide (C₁₅H₁₃NO₂, MW 239.27) is a benzamide derivative featuring a formyl (–CHO) substituent at the ortho position of the phenyl ring and a methyl group on the amide nitrogen (Fig. 1). Its synthesis typically involves coupling reactions, such as the condensation of 2-aminobenzaldehyde derivatives with benzoyl chlorides or activated carboxylic acids. For example, it has been synthesized via visible-light-mediated dearomatization of indoles using Rose Bengal as a photocatalyst, yielding 92% under optimized conditions . The compound’s formyl group enhances its utility as a directing group in metal-catalyzed C–H bond functionalization and cycloisomerization reactions, as demonstrated in NHC-boryl radical catalysis for forming carbon-carbon bonds .

Properties

CAS No. |

62295-27-6 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

N-(2-formylphenyl)-N-methylbenzamide |

InChI |

InChI=1S/C15H13NO2/c1-16(14-10-6-5-9-13(14)11-17)15(18)12-7-3-2-4-8-12/h2-11H,1H3 |

InChI Key |

BNAKZUUMXDLWJU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1C=O)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Formylphenyl)-N-methylbenzamide typically involves the reaction of 2-formylbenzoic acid with N-methylaniline under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of N-(2-Formylphenyl)-N-methylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Formylphenyl)-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

Oxidation: 2-Carboxybenzamide.

Reduction: 2-Hydroxybenzamide.

Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-(2-Formylphenyl)-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Formylphenyl)-N-methylbenzamide involves its interaction with specific molecular targets. The formyl group can act as a reactive site for nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways . The compound’s ability to undergo electrophilic substitution also allows it to participate in reactions that alter the structure and function of biological macromolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The reactivity and applications of N-(2-formylphenyl)-N-methylbenzamide are heavily influenced by its formyl and benzamide groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Electronic Effects :

- The formyl group in N-(2-formylphenyl)-N-methylbenzamide is electron-withdrawing, enhancing electrophilicity at the ortho position. This contrasts with the electron-donating hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which stabilizes metal coordination in C–H activation .

- Sulfonamide derivatives (e.g., N-(2-formylphenyl)-4-methylbenzenesulfonamide) exhibit stronger electron-withdrawing effects due to the sulfonyl group, increasing acidity and altering coordination chemistry compared to benzamides .

Biological Activity: U-47700 demonstrates how substituents drastically alter bioactivity: its dichloro and dimethylamino groups confer potent opioid receptor affinity, unlike the synthetic/industrial focus of the target compound .

Reactivity in Organic Synthesis :

- The bromomethyl group in N-(Bromomethyl)-N-methylbenzamide serves as a leaving group in nucleophilic substitutions, whereas the formyl group in the target compound participates in condensations (e.g., forming imines or hydrazones) .

Key Findings:

- The target compound’s formyl group enables unique reactivity in visible-light-mediated reactions, unlike hydroxyl or sulfonamide analogs.

- N,O-bidentate directing groups (e.g., in ) are more effective in stabilizing transition metals (Pd, Cu) for C–H functionalization compared to monodentate formyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.